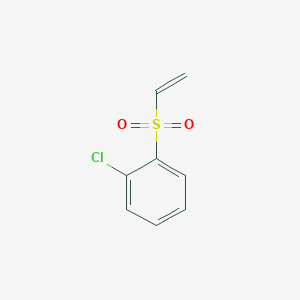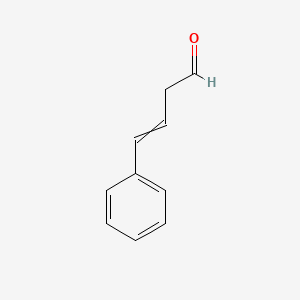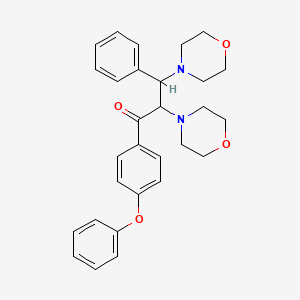
Neodymium--nickel (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium–nickel (1/5), also known as NdNi5, is an intermetallic compound composed of neodymium and nickel in a 1:5 ratio. This compound is part of the rare-earth nickelide family and exhibits unique physical and chemical properties, making it valuable in various scientific and industrial applications. Neodymium is a rare-earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium–nickel (1/5) can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing neodymium and nickel powders in the desired stoichiometric ratio, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound. The reaction typically occurs at high temperatures, around 1000-1200°C, to ensure complete alloying of the metals .
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (1/5) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, neodymium oxide and nickel oxide, are reduced using hydrogen gas to obtain the pure metals, which are then alloyed together. The resulting alloy is cast into ingots and further processed to achieve the desired microstructure and properties .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–nickel (1/5) can be oxidized in the presence of oxygen or air at elevated temperatures, leading to the formation of neodymium oxide and nickel oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Major Products: The major products formed from these reactions include neodymium oxide, nickel oxide, and various substituted intermetallic compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
Neodymium–nickel (1/5) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Neodymium–nickel (1/5) is explored for its potential in targeted drug delivery systems due to its magnetic properties.
Mecanismo De Acción
The mechanism by which neodymium–nickel (1/5) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s magnetic properties arise from the interaction between the neodymium and nickel atoms, which align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, including magnetic storage devices and MRI.
In catalytic applications, neodymium–nickel (1/5) provides active sites for chemical reactions, facilitating the conversion of reactants to products. The compound’s surface properties and electronic structure play a crucial role in its catalytic activity .
Comparación Con Compuestos Similares
- Neodymium–iron–boron (NdFeB)
- Samarium–cobalt (SmCo)
- Neodymium–cobalt (NdCo)
- Neodymium–copper (NdCu)
Propiedades
Número CAS |
12423-51-7 |
|---|---|
Fórmula molecular |
NdNi5 |
Peso molecular |
437.71 g/mol |
Nombre IUPAC |
neodymium;nickel |
InChI |
InChI=1S/Nd.5Ni |
Clave InChI |
SCISMUOCCPYZJE-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


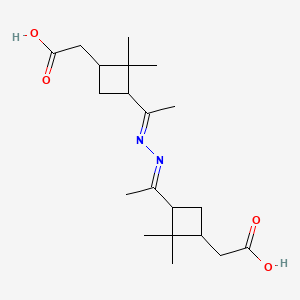
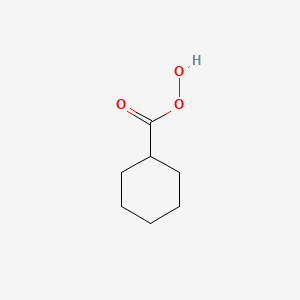
![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
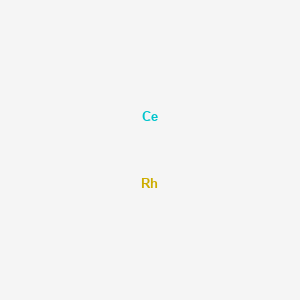
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
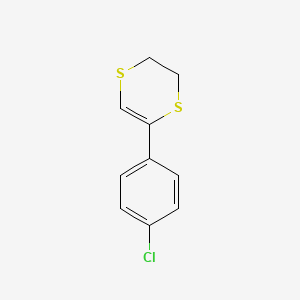

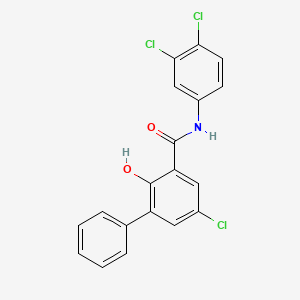
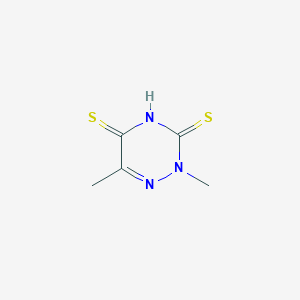
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
